2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine
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Overview
Description
AAE871 is a type I FLT3 inhibitor.
Scientific Research Applications
Asymmetric Synthesis in Organic Chemistry
A study described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, which are structurally related to the compound . The synthesis involved the reduction of (-)-2-cyano-6-phenyloxazolopiperidine and subsequent hydrogenolysis to produce the diamine (Froelich et al., 1996).
Reactions with Pd(II) and Chelate Formation
Research on alkyldiamine-tethered derivatives of 2,6-diaminopurine, such as the compound , found that they react with Pd(II) to form N3-coordinated complexes. The study highlights the influence of reaction conditions on the nature of the resulting complex (Galindo et al., 2009).
Application in DNA Research
Another study explored novel reagents for chemical cleavage at abasic sites and UV photoproducts in DNA, demonstrating the relevance of compounds like 2-N-(4-Aminocyclohexyl)-9-Ethyl-6-N-(4-Piperidin-1-Ylsulfonylphenyl)Purine-2,6-Diamine in DNA research (McHugh & Knowland, 1995).
Synthesis of α-(Aminomethylene)-9-(Methoxymethyl)-9H-Purine-6-Acetic Acid Derivatives
In synthetic chemistry, α-(Aminomethylene)-9-(methoxymethyl)-9H-purine-6-acetamide derivatives were synthesized, highlighting the diverse synthetic applications of purine compounds similar to the one (Hamamichi & Miyasaka, 1990).
Synthesis of New 3-Pyridinecarboxylates for Vasodilation Properties
The compound's structural analogs were synthesized for potential vasodilation properties. These studies indicate the medical application possibilities of similar compounds (Girgis et al., 2008).
Fluorescent Poly(Pyridine-Imide) Acid Chemosensor
A novel diamine containing heterocyclic pyridine was synthesized and used in the preparation of poly(pyridine-imide) for potential application as a fluorescent acid chemosensor (Wang et al., 2008).
Synthesis of Ketamine Derivatives and Mannich Reactions
Research into the synthesis of derivatives of ketamine, an arylcyclohexylamine, by Mannich reactions, showcases the relevance of cyclohexylamine structures in medicinal chemistry (Masaud et al., 2022).
Synthesis and Antiviral Activities of Piperidine-Substituted Purines
Development of N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivatives as antiviral agents against HIV and influenza illustrates the pharmaceutical potential of purine derivatives (Kang et al., 2015).
properties
CAS RN |
289479-07-8 |
---|---|
Product Name |
2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine |
Molecular Formula |
C24H34N8O2S |
Molecular Weight |
498.64 |
IUPAC Name |
N2-((1r,4r)-4-aminocyclohexyl)-9-ethyl-N6-(4-(piperidin-1-ylsulfonyl)phenyl)-9H-purine-2,6-diamine |
InChI |
InChI=1S/C24H34N8O2S/c1-2-31-16-26-21-22(29-24(30-23(21)31)28-19-8-6-17(25)7-9-19)27-18-10-12-20(13-11-18)35(33,34)32-14-4-3-5-15-32/h10-13,16-17,19H,2-9,14-15,25H2,1H3,(H2,27,28,29,30)/t17-,19- |
InChI Key |
IUUNTNJCKSXDOW-UAPYVXQJSA-N |
SMILES |
O=S(C1=CC=C(NC2=C3N=CN(CC)C3=NC(N[C@H]4CC[C@H](N)CC4)=N2)C=C1)(N5CCCCC5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AAE871; AAE-871; AAE 871. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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